2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile
Overview
Description
2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile is an organic compound that features a pyran ring fused with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile typically involves the reaction of dihydropyran with acetonitrile under specific conditions. One common method includes the use of molecular iodine as a catalyst, which facilitates the formation of the pyran ring under solvent-free conditions at ambient temperature . Another approach involves the use of Grubbs’ catalysts in an olefin metathesis/double bond migration sequence .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and efficiency. The use of hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) can enhance the reaction rates and product formation .
Chemical Reactions Analysis
Types of Reactions
2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, Grubbs’ catalysts, and hydride sources like NaH and NaBH4 . The reactions are typically carried out under mild conditions, often at ambient temperature and atmospheric pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.
Scientific Research Applications
2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile involves its interaction with molecular targets through its reactive functional groups. The pyran ring and acetonitrile group can participate in various chemical reactions, leading to the formation of new compounds with potential biological activities .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A similar compound with a pyran ring but without the acetonitrile group.
2,3-Dihydro-4H-pyran: Another related compound with a different ring structure.
Uniqueness
2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile is unique due to the presence of both the pyran ring and the acetonitrile group, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-(oxan-4-ylidene)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-4-1-7-2-5-9-6-3-7/h1H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITDIIYCZBJKTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600275 | |
Record name | (Oxan-4-ylidene)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204651-40-1 | |
Record name | (Oxan-4-ylidene)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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